Reactive Brown 23

Description

Properties

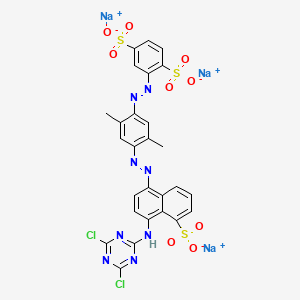

Molecular Formula |

C27H17Cl2N8Na3O9S3 |

|---|---|

Molecular Weight |

833.5 g/mol |

IUPAC Name |

trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C27H20Cl2N8O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

UPDVDGUOBRUKAJ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of C.I. Reactive Brown 23

This technical guide provides an in-depth overview of the synthesis and characterization of C.I. Reactive Brown 23 (C.I. 263175), a double azo dye known for its application in the textile industry. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a detailed, albeit hypothesized, look into its creation and analysis based on its chemical structure and established principles of dye chemistry.

Introduction

C.I. This compound, chemically identified as Sodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-sulfonatonaphthalen-1-yl)diazenyl)-2,5-dimethylphenyl)diazenyl)benzene-1,4-disulfonate, is a prominent member of the dichlorotriazine class of reactive dyes. Its molecular structure features two azo (-N=N-) chromophores, which are responsible for its characteristic brown hue. The key feature of this dye is the dichlorotriazine ring, which acts as a reactive group, enabling the formation of a covalent bond with the hydroxyl groups of cellulosic fibers such as cotton. This covalent linkage imparts high wash fastness to the dyed fabric. An alternative name for this dye is Procion Brown MX-GRN.[1]

Table 1: General Properties of C.I. This compound

| Property | Details |

| C.I. Name | This compound |

| C.I. Number | 263175 |

| CAS Number | 68892-31-9[1] |

| Molecular Formula | C₂₇H₁₇Cl₂N₈Na₃O₉S₃[1] |

| Molecular Weight | 833.53 g/mol [1] |

| Dye Class | Double Azo, Dichlorotriazine |

Hypothesized Synthesis Pathway

The synthesis of a complex double azo dye like this compound is a multi-step process. Based on its structure, the synthesis can be logically deduced to involve sequential diazotization and coupling reactions to build the chromophore, followed by a condensation step to introduce the reactive moiety.

The proposed pathway is as follows:

-

First Diazotization & Coupling: The synthesis likely commences with the diazotization of an aromatic amine, which is then coupled with a second aromatic amine to form a monoazo intermediate.

-

Second Diazotization & Coupling: This monoazo intermediate is then diazotized and subsequently coupled with a naphthalenic compound to form the final double azo chromophore.

-

Condensation: The final step involves the condensation of the double azo chromophore with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to attach the dichlorotriazine reactive group.

Caption: Hypothesized synthesis pathway of this compound.

Experimental Protocols

The following section outlines a plausible, though unverified, experimental protocol for the synthesis of C.I. This compound. This protocol is based on general methodologies for the synthesis of related azo and dichlorotriazine reactive dyes.

Synthesis of the Double Azo Chromophore

Step 1: Formation of the Monoazo Intermediate

-

Diazotization: A benzene-1,4-disulfonic acid derivative is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C).

-

Coupling: The resulting diazonium salt is then slowly added to a solution of 2,5-dimethylaniline, maintaining the low temperature and a controlled pH to facilitate the first coupling reaction, yielding the monoazo intermediate.

Step 2: Formation of the Double Azo Chromophore

-

Diazotization: The monoazo intermediate is isolated and then subjected to a second diazotization reaction under similar conditions (sodium nitrite and acid at 0-5 °C).

-

Coupling: The second diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-1-sulfonic acid in a separate reaction vessel. This coupling is typically carried out under alkaline conditions to activate the naphthol ring, resulting in the formation of the double azo chromophore.

Condensation with Cyanuric Chloride

-

The double azo chromophore is dissolved in an aqueous medium.

-

In a separate vessel, cyanuric chloride is dissolved in a suitable water-miscible solvent like acetone and cooled to 0-5 °C.

-

The solution of the double azo chromophore is then slowly added to the cyanuric chloride solution. The pH of the reaction mixture is maintained at a neutral to slightly alkaline level (pH 6.5-7.5) by the continuous addition of a weak base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

-

The reaction is stirred at a low temperature for several hours to ensure the monosubstitution of the cyanuric chloride.

-

The final product, this compound, is then precipitated from the solution by the addition of sodium chloride (salting out), filtered, washed, and dried.

Characterization of this compound

To confirm the identity and purity of the synthesized dye, a series of analytical techniques are employed.

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound in an aqueous solution is expected to exhibit a broad absorption band in the visible region, which is characteristic of the extended π-conjugation system of the double azo chromophore.

Table 2: Expected UV-Visible Spectroscopic Data

| Parameter | Expected Observation |

| Solvent | Deionized Water |

| λmax (Visible Region) | Approximately 450 - 550 nm |

| Appearance of Solution | Yellowish-brown |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3500 | O-H and N-H stretching vibrations |

| ~1620 | N=N stretching (azo group) |

| ~1500, ~1400 | Aromatic C=C stretching |

| ~1380 | C-N stretching |

| ~1180, ~1040 | S=O stretching (sulfonate group) |

| ~840 | C-Cl stretching (dichlorotriazine ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum is anticipated to be complex, with multiple signals in the aromatic region (typically δ 7.0–8.5 ppm) corresponding to the various protons on the benzene and naphthalene rings. The signals for the methyl groups on the dimethylphenyl ring would appear in the upfield region.

Overall Experimental Workflow

The synthesis and subsequent characterization of this compound follow a logical progression of steps.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Disclaimer: The synthesis protocol and specific characterization data presented in this guide are based on the known chemical structure of C.I. This compound and established principles of organic and dye chemistry. This information is intended for educational and research purposes and has not been experimentally verified. Appropriate safety precautions should be taken when handling all chemicals.

References

molecular structure and properties of C.I. Reactive Brown 23

An In-depth Technical Guide to C.I. Reactive Brown 23

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. This compound is a synthetic dye belonging to the double azo class.[1] It is also known by synonyms such as Procion Brown MX-GRN. Its primary industrial application is in the dyeing of cellulosic fibers, such as cotton, to which it forms a covalent bond, providing high wash fastness. While extensively used in the textile industry, its application and properties in the fields of biomedical research and drug development are not well-documented in publicly available literature. This guide provides a summary of the available technical information for C.I. This compound.

Molecular Structure and Properties

The molecular structure of C.I. This compound is characterized by two azo groups (-N=N-) connecting aromatic moieties, and a reactive dichlorotriazine group that enables its covalent attachment to fibers.

Molecular Structure

IUPAC Name: Sodium 2-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-sulfonatonaphthalen-1-yl)diazenyl)-2,5-dimethylphenyl)diazenyl)benzene-1,4-disulfonate

Molecular Formula: C₂₇H₁₇Cl₂N₈Na₃O₉S₃

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for several key physicochemical properties of C.I. This compound, such as absorption maxima (λmax), molar absorptivity, and a detailed solubility profile. The available data is summarized in the table below.

| Property | Value | Source |

| C.I. Name | This compound | [1] |

| CAS Number | 68892-31-9 | |

| Molecular Weight | 833.53 g/mol | |

| Appearance | Yellow light brown powder | [1] |

Experimental Information

Detailed experimental protocols for the use of C.I. This compound in a research context, particularly within drug development or biological studies, are not available in the reviewed literature. The primary documented application is in textile dyeing. However, a general workflow for the synthesis of azo dyes, which is applicable to C.I. This compound, is presented below.

General Synthesis Workflow for Azo Dyes

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component.

Caption: General workflow for the synthesis of azo dyes.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity of C.I. This compound or its interaction with any signaling pathways. Its primary known function is as a colorant for textiles.

Conclusion

C.I. This compound is a well-defined chemical entity with a specific application in the textile industry. However, there is a significant lack of data regarding its physicochemical properties beyond its basic identification, and no documented use in biomedical research or drug development. For professionals in these fields, this compound represents an uncharacterized molecule with unknown biological effects. Any potential application in a biological context would require extensive foundational research, including determination of its spectroscopic properties, solubility, stability, and a full toxicological and pharmacological profile.

References

Spectroscopic Analysis of Reactive Brown 23: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Brown 23, a dichlorotriazine double azo dye, is utilized in various industrial applications. A thorough understanding of its spectroscopic properties is crucial for quality control, stability assessment, and in the study of its environmental fate and degradation pathways. This document provides a technical overview of the analytical techniques employed in the characterization of this compound. While detailed, specific quantitative data from proprietary or inaccessible research remains elusive in the public domain, this guide synthesizes available information to provide a foundational understanding.

Chemical and Physical Properties

A summary of the key identification and property data for C.I. This compound is presented in Table 1.

| Property | Value |

| C.I. Name | This compound |

| Molecular Formula | C₅₁H₃₆Cl₂N₉Na₅O₁₇S₅ |

| Molecular Weight | 1657.1 g/mol |

| CAS Number | 71872-78-1 / 68892-31-9 |

| Dye Class | Double Azo |

| Reactive Group | Dichlorotriazine |

Spectroscopic Analysis Techniques

The characterization and analysis of this compound and its potential degradation products involve a suite of spectroscopic and chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of dyes and for monitoring decolorization processes. The absorption of light in the ultraviolet and visible regions is dependent on the electronic structure of the dye molecule, particularly the conjugated system of the double azo chromophore. While the specific maximum absorbance wavelength (λmax) for this compound is not publicly available, it is a critical parameter for its quantification and for tracking its degradation.

Experimental Protocol (General):

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, typically deionized water. A series of dilutions are then made to create calibration standards.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the standards and samples.

-

Measurement: The absorbance spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) to determine the λmax.

-

Quantification: A calibration curve is constructed by plotting absorbance at λmax versus the concentration of the standards. The concentration of unknown samples can then be determined from this curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule. This is particularly useful for confirming the structure of the dye and for identifying changes in its chemical structure during degradation processes. Key functional groups include the azo bond (-N=N-), aromatic rings, sulfonate groups (-SO₃H), and the dichlorotriazine ring.

Experimental Protocol (General):

-

Sample Preparation: The dye sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid or liquid sample.

-

Instrumentation: An FTIR spectrometer is used to acquire the infrared spectrum.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General):

-

Sample Preparation: A solution of the dye is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used to acquire the ¹H and ¹³C spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain one-dimensional and, if necessary, two-dimensional NMR spectra.

-

Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry, particularly techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, is used to determine the molecular weight of this compound and to identify its impurities and degradation products. Research has confirmed the use of MALDI-TOF MS for the identification of this compound and its hydrolysis byproducts.[1]

Experimental Protocol (General - MALDI-TOF MS):

-

Sample Preparation: The dye sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.

-

Instrumentation: A MALDI-TOF mass spectrometer is used for analysis.

-

Data Acquisition: The sample is irradiated with a laser, and the time of flight of the resulting ions is measured to determine their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the parent dye and to identify any other species present.

Chromatographic-Spectroscopic Hyphenated Techniques

For the analysis of complex mixtures, such as commercial dye formulations or samples from degradation studies, hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy are essential.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is a key technique for the separation, quantification, and purity assessment of this compound. When coupled with a UV-Vis detector, it allows for the monitoring of the dye and its degradation products at their respective λmax values. Studies have utilized HPLC to determine the purity and stability of commercially available this compound.[1]

Experimental Protocol (General):

-

Mobile Phase Preparation: A suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared and degassed.

-

Instrumentation: An HPLC system equipped with a suitable column (e.g., C18), a pump, an injector, and a UV-Vis detector is used.

-

Analysis: The sample is injected into the HPLC system, and the components are separated based on their affinity for the stationary and mobile phases. The detector monitors the absorbance at one or more wavelengths.

-

Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantification.

Logical Workflow for Analysis

The spectroscopic analysis of this compound typically follows a logical progression, as illustrated in the workflow diagram below.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While foundational knowledge of its chemical class and reactive group exists, detailed public data on its specific spectroscopic characteristics (λmax, FTIR peak assignments, and NMR chemical shifts) is limited. The methodologies outlined in this guide provide a standard framework for researchers to conduct a thorough analysis of this dye. Further investigation into proprietary databases or direct experimental analysis would be necessary to obtain the precise quantitative data required for in-depth research and development.

References

An In-Depth Technical Guide to the Solubility and Stability of Reactive Brown 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of C.I. Reactive Brown 23 (CAS No. 68892-31-9), a dichlorotriazine azo dye. The information herein is intended to support research, development, and analytical activities where the physicochemical properties of this dye are of interest. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes known information for closely related Procion MX dyes and general principles for dichlorotriazine reactive dyes to provide a robust working knowledge.

Introduction to this compound

This compound, also known as Procion Brown MX-GRN, is a synthetic dye belonging to the dichlorotriazine class of reactive dyes. These dyes are characterized by their ability to form strong, covalent bonds with hydroxyl groups on cellulosic fibers under alkaline conditions, resulting in excellent wash fastness. The molecular structure of this compound features a double azo chromophore, contributing to its brown color. Its reactive nature is imparted by the dichlorotriazine ring, which is susceptible to nucleophilic substitution by the hydroxyl groups of cellulose or water.

Solubility Profile

The solubility of a reactive dye is a critical parameter for its application, influencing the preparation of stock solutions, dyeing uniformity, and printing paste stability. Reactive dyes, including this compound, are designed to be water-soluble, a characteristic enhanced by the presence of sulfonic acid groups in their molecular structure.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent: While highly soluble in water, the solubility in organic solvents is generally lower.

-

Temperature: Solubility in aqueous solutions typically increases with temperature.

-

pH: Reactive dyes are best dissolved in neutral water before the addition of alkali to prevent premature hydrolysis.

-

Additives: The presence of electrolytes, such as sodium chloride or sodium sulfate, which are used to promote dye exhaustion onto the fiber, will decrease the solubility of the dye. Conversely, hydrotropic agents like urea can increase solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Estimated Solubility (g/L) | Notes |

| Water (Deionized) | 25 | 80 - 120 | Based on data for Reactive Brown 21 (80 g/L) and other Procion MX dyes (e.g., Yellow 86 at 120 g/L). |

| Water (Deionized) | 50 | > 120 | Solubility increases with temperature. |

| Ethanol | 25 | Low | Generally, reactive dyes have limited solubility in lower alcohols. |

| Dimethylformamide (DMF) | 25 | Moderately Soluble | Often used as a solvent for analytical purposes. |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble | A common solvent for organic compounds. |

Note: The above values are estimates and should be experimentally verified for precise applications.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its dichlorotriazine group, which is susceptible to hydrolysis. This reaction, where a chlorine atom is replaced by a hydroxyl group from water, renders the dye incapable of forming a covalent bond with the fiber, thus impacting the efficiency of the dyeing process.

Factors Influencing Stability

The rate of hydrolysis and overall stability of this compound are influenced by:

-

pH: The hydrolysis of dichlorotriazine dyes is significantly accelerated under both alkaline and acidic conditions. Stability is greatest in a neutral pH range.

-

Temperature: An increase in temperature will increase the rate of hydrolysis.

-

Presence of Nucleophiles: Any nucleophile present in the solution can react with the dichlorotriazine group, leading to a loss of reactivity towards the intended substrate.

Quantitative Stability Data

| Condition | Temperature (°C) | Stability |

| Neutral Aqueous Solution (pH 7) | 25 | Relatively Stable for several hours. |

| Neutral Aqueous Solution (pH 7) | > 60 | Increased rate of hydrolysis. |

| Alkaline Aqueous Solution (pH > 10) | 25 | Significant hydrolysis occurs. The rate increases with increasing pH. |

| Alkaline Aqueous Solution (pH > 10) | > 40 | Rapid hydrolysis, leading to a significant loss of reactive dye. |

| Acidic Aqueous Solution (pH < 5) | > 60 | Hydrolysis is catalyzed, leading to instability. |

| Solid State | Ambient | Stable when stored in a dry, cool place away from direct sunlight. |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the solubility and stability of this compound.

Determination of Solubility (Spectrophotometric Method)

This method relies on the preparation of a saturated solution and the subsequent quantification of the dissolved dye using UV-Visible spectrophotometry.

Apparatus and Reagents:

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or shaker

-

Syringe filters (0.45 µm)

-

This compound

-

Deionized water and other solvents of interest

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled bath or shaker and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Analysis:

-

After equilibration, allow the solution to stand for a short period to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.

-

Assessment of Stability (HPLC Method for Hydrolysis Kinetics)

This method involves monitoring the decrease in the concentration of the active, unhydrolyzed form of this compound over time under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).[1]

Apparatus and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column

-

pH meter

-

Temperature-controlled water bath

-

Volumetric flasks and pipettes

-

This compound

-

Buffer solutions of various pH values

-

Mobile phase components (e.g., acetonitrile, water, ion-pairing agent like tetrabutylammonium bromide, buffer like ammonium dihydrogen phosphate)[1]

Procedure:

-

HPLC Method Development:

-

Develop an HPLC method capable of separating the unhydrolyzed this compound from its hydrolyzed form. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous solution is a common starting point. The hydrolyzed form is typically more polar and will have a shorter retention time.[1]

-

-

Kinetic Run:

-

Prepare a solution of this compound of known concentration in a buffer solution of the desired pH.

-

Place the solution in a temperature-controlled water bath set to the desired temperature.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis reaction by neutralizing the aliquot (if acidic or alkaline) and/or diluting it with the mobile phase.

-

-

Analysis:

-

Inject the quenched samples into the HPLC system.

-

Record the peak area of the unhydrolyzed this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area (or concentration) of the unhydrolyzed dye versus time.

-

If the plot is linear, the reaction follows first-order or pseudo-first-order kinetics.

-

The negative of the slope of this line gives the rate constant (k) for the hydrolysis reaction under the tested conditions.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

A Technical Guide to the Fluorescence Quantum Yield of Reactive Brown 23

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a crucial factor in applications such as fluorescence microscopy, sensing, and diagnostics. For a molecule like Reactive Brown 2-3, understanding its fluorescence quantum yield would be essential for exploring any potential applications beyond its traditional use as a textile dye, for instance, as a fluorescent probe in biological systems.

Quantitative Data for Reactive Brown 23

As of the date of this document, there is no publicly available experimental data for the fluorescence quantum yield of this compound. To facilitate future research and provide a template for data presentation, the following table illustrates how such data, once determined, should be structured.

Table 1: Illustrative Photophysical Properties of this compound

| Parameter | Value (Hypothetical) | Conditions |

| Fluorescence Quantum Yield (Φf) | 0.05 | Ethanol, 298 K |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | Ethanol, at λmax |

| Absorption Maximum (λabs) | 480 nm | Ethanol |

| Emission Maximum (λem) | 590 nm | Ethanol |

| Fluorescence Lifetime (τ) | 1.2 ns | Ethanol, 298 K |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental determination is required to obtain accurate data for this compound.

Experimental Protocol: Relative Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1. Materials and Equipment

-

Spectrofluorometer: Equipped with an excitation and emission monochromator.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

This compound: Purified sample.

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For a hypothetical λabs of 480 nm and λem of 590 nm, a suitable standard could be Rhodamine 6G in ethanol (Φf ≈ 0.95).

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable (e.g., ethanol).

3.2. Detailed Methodology

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent at a concentration of approximately 10⁻⁴ M.

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of this compound and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 488 nm).

-

Record the fluorescence emission spectrum for each dilution of this compound and the standard. Ensure the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

-

Data Analysis and Calculation:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.

-

Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of this compound (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

Workflow Diagram

The following diagram illustrates the experimental workflow for the relative determination of fluorescence quantum yield.

An In-depth Technical Guide to the Thermal Decomposition of Reactive Brown 23

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of C.I. Reactive Brown 23. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data and decomposition pathways presented herein are illustrative and based on the established thermal degradation patterns of analogous reactive azo dyes. The experimental protocols provided are standardized methods for conducting such analyses.

Introduction to this compound

This compound is a double azo reactive dye.[1] Such dyes are characterized by the presence of one or more azo groups (-N=N-) that act as chromophores and a reactive group that forms a covalent bond with the substrate. The molecular formula for C.I. This compound is C₅₁H₃₆Cl₂N₉Na₅O₁₇S₅, and its CAS Registry Number is 71872-78-1.[1] Understanding the thermal stability and decomposition pathways of this compound is crucial for assessing its environmental fate, developing safe handling and disposal procedures, and ensuring the stability of materials dyed with it under various temperature conditions.

Hypothetical Thermal Decomposition Profile

The thermal decomposition of reactive azo dyes like this compound typically occurs in multiple stages under an inert atmosphere. The process involves the initial loss of moisture and volatile components, followed by the cleavage of the molecule's most thermally labile bonds, such as the azo linkages and the bonds within the reactive group. At higher temperatures, the aromatic structures further fragment, leading to the formation of a carbonaceous char.

Table 1: Hypothetical Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) (Illustrative) | Description of Events |

| 30 - 150 | ~2-5% | Loss of adsorbed water and residual volatile solvents. |

| 150 - 300 | ~15-25% | Initial decomposition, likely involving the cleavage of the triazine ring and loss of side chains. |

| 300 - 500 | ~35-45% | Major decomposition stage characterized by the cleavage of the azo bonds, leading to the loss of color, and fragmentation of the naphthalene and benzene sulfonic acid structures. |

| > 500 | ~15-20% | Secondary decomposition and carbonization of the remaining organic residue, forming a stable char. |

Note: The data in this table is hypothetical and based on the general thermal behavior of similar reactive azo dyes.[2]

Experimental Protocols

To accurately determine the thermal decomposition profile of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the dye upon heating, identifying the different stages of decomposition.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 800 °C at a linear heating rate of 10 °C/min.[3]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to determine the onset of decomposition, the temperatures of maximum mass loss for each stage, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to more precisely identify the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events and the decomposition process.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate.

-

Temperature Program: A typical program would be to heat the sample from 30 °C to a temperature beyond its final decomposition point (as determined by TGA) at a controlled rate, for instance, 10 °C/min.[3]

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic (melting) and exothermic (decomposition) peaks. The area under these peaks can be integrated to quantify the enthalpy changes.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal analysis of this compound.

Hypothetical Decomposition Pathway

Caption: Hypothetical thermal decomposition pathway for this compound.

References

An In-depth Technical Guide to the Electrochemical Properties of Reactive Brown 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Reactive Brown 23 (C.I. 68892-31-9), a common textile azo dye.[1] While specific experimental data for this particular dye is not extensively available in public literature, this document synthesizes the well-established electrochemical behavior of analogous reactive azo dyes to offer a predictive and illustrative analysis. The principles and methodologies detailed herein are fundamental to the study of azo dyes in various applications, including environmental remediation and toxicological assessment.

Introduction to the Electrochemistry of Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of synthetic colorants. Their electrochemical properties are of considerable interest for understanding their redox behavior, which is crucial for developing degradation strategies and assessing their biological interactions.[2][3] Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the oxidation and reduction pathways of these compounds.[4][5]

The electrochemical reactivity of azo dyes is primarily centered on the azo linkage, which can be either reduced or oxidized. The reduction of the azo bond typically leads to the cleavage of the molecule, forming aromatic amines, which can be more toxic than the parent dye. Conversely, oxidation can also lead to the breakdown of the dye molecule into smaller, often less colored, species.

Illustrative Electrochemical Data for this compound

The following table summarizes the expected, illustrative quantitative data for the electrochemical behavior of a reactive azo dye like this compound, based on typical values reported for similar compounds in the literature.

| Parameter | Illustrative Value | Conditions | Significance |

| Anodic Peak Potential (Epa) | +0.8 to +1.2 V vs. Ag/AgCl | 0.1 M Na2SO4, pH 7, Glassy Carbon Electrode | Potential at which oxidation of the dye molecule occurs. |

| Cathodic Peak Potential (Epc) | -0.6 to -1.0 V vs. Ag/AgCl | 0.1 M Na2SO4, pH 7, Glassy Carbon Electrode | Potential at which reduction of the azo bond occurs. |

| Peak Separation (ΔEp) | > 59/n mV (typically irreversible) | - | A large peak separation indicates an irreversible or quasi-reversible electron transfer process. |

| Diffusion Coefficient (D) | 10⁻⁶ to 10⁻⁵ cm²/s | - | Relates to the rate of mass transport of the dye to the electrode surface. |

Note: The data presented in this table is illustrative and based on general trends for reactive azo dyes, as specific experimental results for this compound were not available in the reviewed literature.

Experimental Protocol: Cyclic Voltammetry of a Reactive Azo Dye

This section details a standard methodology for investigating the electrochemical properties of a reactive azo dye like this compound using cyclic voltammetry.

Objective: To determine the oxidation and reduction potentials of the dye and to characterize the nature of the electron transfer processes.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

This compound solution (e.g., 1 mM)

-

Supporting Electrolyte (e.g., 0.1 M Sodium Sulfate, Na2SO4)

-

Deionized water

-

pH meter and buffers

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate to remove any residual particles.

-

Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M Na2SO4) in deionized water. Prepare a stock solution of this compound.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the supporting electrolyte solution.

-

Background Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish the potential window and to ensure there are no interfering species.

-

Analyte Addition: Add a known concentration of the this compound solution to the electrochemical cell.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to scan a range where the redox events are expected (e.g., from +1.5 V to -1.5 V).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple cycles to observe the stability of the electrochemical response.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials and currents from the voltammogram.

-

Analyze the peak separation to determine the reversibility of the redox processes.

-

Investigate the effect of varying the scan rate on the peak currents to understand the nature of the mass transport (diffusion or adsorption controlled).

-

Visualizing Electrochemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the electrochemical analysis of this compound.

Reaction Mechanisms

The electrochemical behavior of azo dyes is complex and can proceed through different mechanisms depending on the molecular structure and experimental conditions.

Cathodic Reduction

The reduction of the azo bond is generally an irreversible process that involves the transfer of two electrons and two protons, leading to the cleavage of the -N=N- bond to form two aromatic amine molecules. A proposed mechanism for this is the electron-transfer-electron-transfer-chemical reaction (EEC) mechanism.

Anodic Oxidation

The oxidation of azo dyes is also typically irreversible and can involve the azo group, the aromatic rings, or other functional groups present in the molecule. The process can lead to the formation of N-oxides, polymerization, or cleavage of the molecule. An often-cited mechanism for the initial oxidation step is an electron-transfer-chemical reaction-chemical reaction (ECC) mechanism.

Conclusion

This technical guide has provided a foundational understanding of the electrochemical properties of this compound, framed within the broader context of reactive azo dyes. The illustrative data and detailed experimental protocols serve as a valuable resource for researchers initiating studies in this area. The provided visualizations of the experimental workflow and general redox pathways offer a clear conceptual framework for the electrochemical analysis of these compounds. Further experimental investigation is necessary to elucidate the specific electrochemical parameters and degradation pathways of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Latest advances on the nanomaterials-based electrochemical analysis of azo toxic dyes Sunset Yellow and Tartrazine in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C.I. Reactive Brown 11 Supplier|CAS 12225-68-2 [benchchem.com]

- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Adsorption Mechanisms of Reactive Brown 23 on Natural Polymers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the adsorption mechanisms of Reactive Brown 23, an anionic azo dye, onto natural polymers. The information is synthesized from various studies on reactive dyes and their interactions with biopolymers like chitosan and cellulose.

Introduction to Reactive Dyes and Natural Polymer Adsorbents

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to.[1] In textile industries, this property is advantageous for dyeing cellulosic fibers like cotton. However, a significant portion of these dyes remain unfixed and are discharged into wastewater, posing environmental challenges due to their color, persistence, and potential toxicity.[2] Natural polymers, such as chitosan and cellulose, have emerged as promising, low-cost, and environmentally friendly adsorbents for the removal of reactive dyes from aqueous solutions.[3][4][5] Their effectiveness stems from their biodegradability, non-toxicity, and the presence of various functional groups that can interact with dye molecules.

Core Adsorption Mechanisms

The removal of anionic reactive dyes like this compound by natural polymers involves a combination of physical and chemical processes. The primary mechanisms include:

-

Electrostatic Interactions: At acidic pH, the amino groups (-NH2) on chitosan become protonated (-NH3+), creating a positively charged surface. This facilitates strong electrostatic attraction with the anionic sulfonate groups (-SO3-) of the reactive dye.

-

Hydrogen Bonding: The abundant hydroxyl (-OH) and amino (-NH2) groups on the surface of natural polymers can form hydrogen bonds with the nitrogen and oxygen atoms present in the dye molecule.

-

Covalent Bonding: Under certain conditions, particularly at alkaline pH, the reactive groups of the dye (e.g., triazine) can form covalent bonds with the hydroxyl groups of the natural polymer, similar to the dyeing process on cellulose fibers.

-

Dipole-Dipole Forces: These forces can also contribute to the adsorption process between the functional groups of the adsorbent and the dye molecules.

Logical Relationship of Adsorption Mechanisms

Caption: Factors influencing the adsorption of this compound.

Quantitative Data Presentation: Adsorption Models

To quantify the adsorption capacity and understand the equilibrium and kinetics of the process, various models are employed.

Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often a good fit for the adsorption of reactive dyes on natural polymers, suggesting a monolayer coverage.

-

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.

-

Brunauer, Emmett and Teller (BET) Isotherm: This model can also be used to describe the adsorption behavior.

| Isotherm Model | Key Parameters | Interpretation | Typical Applicability for Reactive Dyes |

| Langmuir | qm (mg/g): Max. adsorption capacityKL (L/mg): Langmuir constant | Describes monolayer adsorption on a homogeneous surface. | Often provides a good fit, indicating chemisorption characteristics. |

| Freundlich | KF ((mg/g)(L/mg)1/n): Freundlich constantn: Adsorption intensity | Describes multilayer adsorption on a heterogeneous surface. | Can also fit the data, suggesting some surface heterogeneity. |

| BET | xm (mg/g): Monolayer capacityKB: BET constant | Describes multilayer adsorption. | Applicable in some cases. |

Table 1: Summary of Adsorption Isotherm Models.

A study on the adsorption of Reactive Brown 10 onto chitosan beads found that both Langmuir and BET isotherms appropriately described the adsorption process, with a maximum adsorption capacity (xm) of approximately 22 mg/g.

Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the adsorption process.

-

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

-

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. This model frequently provides a better fit for reactive dye adsorption, suggesting that chemisorption plays a significant role.

-

Intraparticle Diffusion Model: This model is used to identify if the diffusion of dye molecules within the pores of the adsorbent is the rate-limiting step.

| Kinetic Model | Key Parameters | Interpretation | Typical Applicability for Reactive Dyes |

| Pseudo-First-Order | k1 (min-1): Rate constant | Describes adsorption in the initial stages. | Less frequently provides the best fit compared to the pseudo-second-order model. |

| Pseudo-Second-Order | k2 (g/mg·min): Rate constant | Suggests that chemisorption is the rate-limiting step. | Often provides an excellent fit to the experimental data. |

| Intraparticle Diffusion | kid (mg/g·min0.5): Diffusion rate constant | Helps to understand the diffusion mechanism. | Often indicates that both surface adsorption and intraparticle diffusion are involved. |

Table 2: Summary of Adsorption Kinetic Models.

For the adsorption of Reactive Red 239 on chitosan, the pseudo-second-order model provided a very good fit to the kinetic data.

Thermodynamic studies are conducted to determine the spontaneity and nature of the adsorption process.

-

Gibbs Free Energy Change (ΔG°): A negative value indicates a spontaneous adsorption process.

-

Enthalpy Change (ΔH°): A positive value suggests an endothermic process (adsorption is favored at higher temperatures), while a negative value indicates an exothermic process.

-

Entropy Change (ΔS°): A positive value reflects an increase in the randomness at the solid-solution interface during adsorption.

| Thermodynamic Parameter | Interpretation of Value |

| ΔG° (Gibbs Free Energy) | Negative: Spontaneous processPositive: Non-spontaneous process |

| ΔH° (Enthalpy) | Positive: Endothermic processNegative: Exothermic process |

| ΔS° (Entropy) | Positive: Increased randomness at the interfaceNegative: Decreased randomness at the interface |

Table 3: Interpretation of Thermodynamic Parameters.

The adsorption of Reactive Red 239 onto chitosan was found to be a spontaneous and endothermic physisorption process.

Experimental Protocols

The following provides a general methodology for studying the adsorption of this compound on natural polymers.

-

Adsorbent: Natural polymers like chitosan or cellulose are often used in the form of beads, flakes, or powder. They may be chemically modified to enhance their adsorption capacity.

-

Adsorbate: A stock solution of this compound is prepared by dissolving a known amount of the dye in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.

Batch experiments are typically conducted to evaluate the effects of various parameters on dye removal.

-

A known amount of the natural polymer adsorbent is added to a fixed volume of the dye solution of a specific initial concentration in a series of flasks.

-

The pH of the solutions is adjusted to the desired value using HCl or NaOH.

-

The flasks are agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.

-

After agitation, the adsorbent is separated from the solution by filtration or centrifugation.

-

The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

-

The amount of dye adsorbed per unit mass of the adsorbent (qe) is calculated using the following equation:

-

qe = (C0 - Ce) * V / m

-

Where C0 and Ce are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Experimental Workflow for Batch Adsorption Studies

Caption: Workflow for batch adsorption experiments.

The physical and chemical properties of the natural polymer before and after dye adsorption are often characterized using various techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups involved in the adsorption process.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity of the adsorbent.

-

X-ray Diffraction (XRD): To determine the crystalline nature of the material.

Conclusion

The adsorption of this compound onto natural polymers is a complex process governed by multiple mechanisms, including electrostatic interactions, hydrogen bonding, and potentially covalent bonding. The efficiency of the process is highly dependent on experimental conditions such as pH and temperature. Quantitative analysis through isotherm and kinetic modeling, predominantly the Langmuir and pseudo-second-order models respectively, suggests that the adsorption is often a monolayer process with chemisorption playing a key role. Natural polymers like chitosan and cellulose serve as effective, sustainable, and low-cost adsorbents for the removal of reactive dyes from wastewater. Further research can focus on the modification of these natural polymers to enhance their adsorption capacity and selectivity for specific reactive dyes.

References

- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) [mdpi.com]

- 2. Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B [scirp.org]

- 3. composite-of-natural-polymers-and-their-adsorbent-properties-on-the-dyes-and-heavy-metal-ions - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Toxicological Profile of Reactive Brown 23 and its Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Brown 23 (C.I. 263175) is a double azo reactive dye characterized by a dichlorotriazine reactive group.[1] Like many reactive dyes, it is widely used in the textile industry for its ability to form strong covalent bonds with fibers, resulting in excellent wash fastness. However, the potential toxicological and ecotoxicological impact of the dye and its degradation byproducts is a significant concern. Incomplete fixation during the dyeing process and subsequent discharge into wastewater can lead to environmental contamination. Furthermore, the breakdown of these complex azo structures, either through biological or chemical processes, can release potentially harmful aromatic amines. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its predicted byproducts, details relevant experimental protocols, and visualizes key toxicological pathways and workflows.

Toxicological Profile of this compound

The toxicological data for this compound is limited in the public domain. However, based on available Safety Data Sheets (SDS) and studies on structurally similar reactive azo dyes, a general profile can be constructed.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a substance after a single exposure. The primary endpoint for acute oral toxicity is the LD50, the dose at which 50% of the test animals are expected to die.

| Test Organism | Route | LD50 (mg/kg bw) | Classification |

| Rat | Oral | > 2000 | Low Toxicity |

| Rat | Oral | > 5000 | Low Toxicity |

Note: Conflicting data exists in different safety data sheets.

Skin and Eye Irritation

Studies on the irritation potential of this compound have produced conflicting results, suggesting that the formulation of the commercial product may play a role.

| Test Organism | Exposure | Observation | Classification |

| Rabbit | Dermal | Not an irritant | Non-irritant |

| Rabbit | Dermal | Slightly irritant | Mild Irritant |

| Rabbit | Ocular | Slightly irritant | Mild Irritant |

Note: Conflicting data exists in different safety data sheets.

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material. While no specific mutagenicity data for this compound was found, a safety data sheet reports "no mutagenic effects." However, it is important to note that azo dyes can become mutagenic after metabolic reduction to their constituent aromatic amines.

Aquatic Toxicity

The environmental impact of reactive dyes is a significant concern due to their release into aquatic ecosystems.

| Test Organism | Endpoint | Value (mg/L) | Classification |

| Fish | LC0 (48 hours) | 10 - 100 | - |

Note: LC0 is the highest concentration at which no mortality is observed.

Byproducts of Degradation and their Toxicology

This compound, being a dichlorotriazine reactive azo dye, can undergo degradation through hydrolysis of the reactive group and reductive cleavage of the azo bonds.

Hydrolysis Byproducts

Under alkaline dyeing conditions, the chlorine atoms on the triazine ring can be substituted by hydroxyl groups, forming less reactive and more soluble byproducts.[2][3] The primary hydrolysis product would be the monochlorotriazinyl dye, followed by the dihydroxy-triazinyl dye. These hydrolyzed dyes have a lower affinity for fibers and are the main components of dyehouse effluent. While generally considered less reactive, their toxicological profiles are not well-documented.

Azo Bond Cleavage and Aromatic Amine Formation

Under anaerobic conditions, such as in sediments or certain wastewater treatment stages, the azo linkages (-N=N-) of this compound can be reductively cleaved by microorganisms to form aromatic amines.[4][5] Based on the structure of this compound, the predicted aromatic amine byproducts would be sulfonated naphthylamine and diaminobenzene derivatives.

Many aromatic amines are known to be mutagenic and carcinogenic. The sulfonation of these amines generally reduces their toxicity and bioavailability. However, even sulfonated aromatic amines can be persistent in the environment and may still pose a toxicological risk.

Experimental Protocols

Standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicological properties of chemicals like this compound.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which may release mutagenic aromatic amines. This can be achieved by incorporating a pre-incubation step with a reducing agent or using a metabolic activation system (S9 mix) from an appropriate source.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This genotoxicity test detects damage to chromosomes or the mitotic apparatus in mammalian cells. The formation of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is the primary endpoint. This test can be performed on various cell lines, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.

Acute Dermal Irritation/Corrosion - OECD 404

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the skin. A small amount of the test substance is applied to the shaved skin of a rabbit, and the site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Acute Eye Irritation/Corrosion - OECD 405

This in vivo test assesses the potential of a substance to cause irritation or corrosion to the eyes. A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit, and the eye is observed for lesions of the cornea, iris, and conjunctiva.

Daphnia sp. Acute Immobilisation Test - OECD 202

This standard ecotoxicological test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna. The test measures the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour exposure period (EC50).

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test evaluates the effects of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata. The test determines the concentration that inhibits the growth rate or yield by 50% (EC50) over a 72-hour period.

Visualizations

To better understand the processes involved in the toxicology of this compound, the following diagrams illustrate key experimental workflows and logical relationships.

Conclusion

The available data suggests that this compound has low acute oral toxicity. However, there are inconsistencies regarding its potential for skin and eye irritation. While a safety data sheet indicates no mutagenic effects, the potential for the formation of hazardous aromatic amines through reductive cleavage of the azo bonds necessitates a thorough genotoxicity assessment, particularly under conditions that mimic metabolic activation. The aquatic toxicity data is limited and further studies are needed to fully characterize its environmental risk.

For drug development professionals, it is crucial to recognize that while the intact dye may have a low order of toxicity, its metabolites could pose a greater risk. Therefore, a comprehensive toxicological evaluation of any substance containing or potentially degrading to azo structures should include an assessment of its metabolic fate and the toxicity of its byproducts. The use of standardized OECD test guidelines is essential for generating reliable and comparable data for risk assessment. Further research is warranted to fill the existing data gaps for this compound and to better understand the toxicological implications of its widespread use.

References

- 1. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. scribd.com [scribd.com]

- 3. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

- 4. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

Methodological & Application

Application Notes and Protocols for Reactive Brown 23 Adsorption Studies

Introduction

Reactive Brown 23 is an anionic azo dye utilized in the textile industry for coloring cellulosic fibers like cotton. Due to its chemical stability and low rates of biodegradation, its release into water systems poses environmental challenges, including aesthetic pollution and potential toxicity. Adsorption is a widely recognized and effective method for the removal of such dyes from wastewater due to its operational simplicity, high efficiency, and the potential for using low-cost, sustainable adsorbent materials. This document provides a detailed experimental setup and protocols for investigating the adsorption of this compound onto a selected adsorbent, using chitosan beads as a representative example.

Materials and Equipment

-

Adsorbate: this compound (RB 23) dye

-

Adsorbent: Chitosan flakes (medium molecular weight, degree of deacetylation >75%)

-

Reagents: Acetic acid (1%), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

-

Equipment:

-

Analytical balance

-

Magnetic stirrer with heating plate

-

Orbital shaker

-

pH meter

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Glassware (beakers, flasks, pipettes, etc.)

-

Fourier Transform Infrared (FTIR) Spectrometer (for characterization)

-

Scanning Electron Microscope (SEM) (for characterization)

-

Experimental Protocols

Protocol 1: Preparation of Chitosan Bead Adsorbent

-

Prepare a 3% (w/v) chitosan solution by dissolving 3.0 g of chitosan flakes in 100 mL of 1% acetic acid solution.[1]

-

Stir the mixture continuously with a magnetic stirrer until a homogenous, viscous solution is formed.

-

Extrude the chitosan solution dropwise into a 0.5 M NaOH solution using a syringe.

-

Allow the formed beads to harden in the NaOH solution for at least 2 hours.

-

Collect the chitosan beads by filtration and wash them thoroughly with deionized water until the pH of the wash water becomes neutral.

-

Dry the beads in an oven at 60°C to a constant weight.

-

Store the dried chitosan beads in a desiccator for future use.

Protocol 2: Preparation of this compound Solutions

-

Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound dye powder and dissolve it in 1 liter of deionized water to prepare a 1000 mg/L stock solution.

-

Working Solutions: Prepare working solutions of desired concentrations (e.g., 25, 50, 100, 150, 200 mg/L) by diluting the stock solution with deionized water.[2]

Protocol 3: Adsorbent Characterization

-

FTIR Analysis: Analyze the functional groups on the surface of the chitosan beads before and after dye adsorption using an FTIR spectrometer. This helps in understanding the potential binding sites involved in the adsorption process.[1][2]

-

SEM Analysis: Examine the surface morphology, including porosity and texture, of the chitosan beads before and after adsorption using a Scanning Electron Microscope. This can provide visual evidence of dye adsorption onto the adsorbent surface.[3]

Protocol 4: Batch Adsorption Experiments

Batch experiments are conducted to determine the optimal conditions for dye removal and to study the kinetics and equilibrium of the adsorption process. A typical procedure involves adding a known mass of adsorbent to a fixed volume of dye solution of a specific concentration in a flask. The mixture is then agitated in a shaker at a constant speed and temperature for a predetermined time.

-

Effect of pH:

-

Add 0.1 g of chitosan beads to a series of flasks, each containing 50 mL of 100 mg/L RB 23 solution.

-

Adjust the initial pH of the solutions across a range (e.g., 2, 4, 6, 8, 10, 12) using 0.1 M HCl or 0.1 M NaOH.

-

Agitate the flasks at 150 rpm and 25°C for a contact time sufficient to reach equilibrium (e.g., 6 hours, determined from kinetic studies).

-

After agitation, centrifuge the samples and analyze the supernatant for the final dye concentration.

-

-

Effect of Adsorbent Dosage:

-

Vary the amount of chitosan beads (e.g., 0.02, 0.04, 0.06, 0.08, 0.1 g) added to flasks containing 50 mL of 100 mg/L RB 23 solution.

-

Keep the pH, temperature (25°C), and contact time constant at their optimal values determined previously.

-

Agitate, centrifuge, and analyze the final dye concentration.

-

-

Effect of Contact Time (Kinetic Study):

-

Add the optimal dosage of chitosan beads to flasks containing 50 mL of 100 mg/L RB 23 solution at the optimal pH and 25°C.

-

Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 180, 240, 300, 360 min).

-

Analyze the dye concentration at each time point to determine the equilibrium time.

-

-

Effect of Initial Dye Concentration & Temperature (Isotherm & Thermodynamic Study):

-

Prepare a series of RB 23 solutions with varying initial concentrations (e.g., 25-200 mg/L).

-

Add the optimal adsorbent dosage to 50 mL of each dye solution at the optimal pH.

-

Agitate the flasks for the predetermined equilibrium time.

-

Repeat this entire experiment at different temperatures (e.g., 25°C, 35°C, 45°C) to study the thermodynamic aspects of the adsorption.

-

Analyze the final dye concentration for each sample.

-

Protocol 5: Analytical Measurement

-

Determine the maximum absorbance wavelength (λ_max) of this compound using a UV-Vis spectrophotometer by scanning a dilute solution of the dye across the visible spectrum.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to create a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the supernatant from the experimental samples at λ_max.

-

Determine the final dye concentration (C_e) using the calibration curve.

Data Analysis

The performance of the adsorption process is evaluated based on the percentage of dye removal and the adsorption capacity of the adsorbent.

-

Percentage Removal (%): Removal (%) = ((C_0 - C_e) / C_0) * 100

-

Adsorption Capacity at Equilibrium (q_e, mg/g): q_e = (C_0 - C_e) * V / m

Where:

-

C_0 is the initial dye concentration (mg/L).

-

C_e is the equilibrium dye concentration (mg/L).

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).

The experimental data can be further analyzed by fitting it to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to elucidate the adsorption mechanism.

Data Presentation

The quantitative data obtained from the experiments should be organized into tables for clarity and ease of comparison.

Table 1: Influence of Process Parameters on RB 23 Removal

| Parameter | Range Studied | Optimal Value | Maximum Removal (%) | Adsorption Capacity (mg/g) at Optimum |

|---|---|---|---|---|

| pH | 2 - 12 | 4 | 92.5 | 46.3 |

| Adsorbent Dose (g/50mL) | 0.02 - 0.10 | 0.1 | 92.5 | 46.3 |

| Contact Time (min) | 5 - 360 | 240 | 91.8 | 45.9 |

| Initial Conc. (mg/L) | 25 - 200 | 100 | 92.5 | 46.3 |

| Temperature (°C) | 25 - 45 | 25 | 92.5 | 46.3 |

Table 2: Isotherm Model Parameters for RB 23 Adsorption

| Isotherm Model | Temperature (°C) | Parameters | R² Value |

|---|---|---|---|

| Langmuir | 25 | q_max = 55.8 mg/g, K_L = 0.15 L/mg | 0.995 |

| 35 | q_max = 52.1 mg/g, K_L = 0.12 L/mg | 0.991 | |

| 45 | q_max = 48.9 mg/g, K_L = 0.09 L/mg | 0.988 | |

| Freundlich | 25 | K_F = 9.8 (mg/g)(L/mg)^(1/n), n = 2.5 | 0.962 |

| 35 | K_F = 8.9 (mg/g)(L/mg)^(1/n), n = 2.3 | 0.955 |

| | 45 | K_F = 8.1 (mg/g)(L/mg)^(1/n), n = 2.1 | 0.949 |

Table 3: Kinetic Model Parameters for RB 23 Adsorption

| Kinetic Model | Parameters | Calculated q_e (mg/g) | Experimental q_e (mg/g) | R² Value |

|---|---|---|---|---|

| Pseudo-First-Order | k₁ = 0.012 min⁻¹ | 38.7 | 45.9 | 0.978 |

| Pseudo-Second-Order | k₂ = 0.0008 g/mg·min | 47.2 | 45.9 | 0.999 |

Visualization: Experimental Workflow

The logical flow of the experimental procedure for this compound adsorption studies is illustrated below.

Caption: Workflow for this compound Adsorption Studies.

References

Application Note: Analytical Methods for the Detection of Reactive Brown 23 in Water Samples

Introduction

Reactive Brown 23 is a double azo, metal-complex dye belonging to the vinyl sulfone class of reactive dyes.[1][2] It is widely used in the textile industry to achieve a red-light brown hue on cellulosic fibers, prized for its excellent color fastness due to the formation of covalent bonds with the fabric.[1] However, this stability also contributes to its persistence if released into the environment. Inefficient dyeing processes can lead to the discharge of unfixed dye into wastewater, posing a significant environmental and potential health concern. Therefore, robust and reliable analytical methods are essential for monitoring the presence and concentration of this compound in various water samples, from industrial effluents to environmental waters.

This document provides detailed protocols and comparative data for three primary analytical techniques used for the quantification of this compound: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods & Data Presentation

The choice of analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample complexity, and available resources.

-

UV-Vis Spectrophotometry: A rapid, simple, and cost-effective method suitable for routine analysis of relatively clean water samples where high sensitivity is not required.[3]

-

High-Performance Liquid Chromatography (HPLC): Offers significantly higher sensitivity and specificity compared to spectrophotometry, allowing for the separation of the target analyte from potential interferences in the sample matrix.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides the highest level of sensitivity and specificity. It is the preferred method for complex matrices, trace-level detection, and unequivocal identification of the dye and its degradation products. This method is particularly crucial for detecting covalently bound dyes after a chemical cleavage step.

The table below summarizes the typical performance characteristics of these methods, based on data for similar reactive dyes, to facilitate method selection.

Table 1: Comparative Performance of Analytical Methods for Reactive Dye Analysis

| Validation Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |

|---|---|---|---|

| Linearity (Range) | 0.5 - 25.0 µg/mL | 0.1 - 50.0 µg/mL | 0.01 - 0.1 µg/L |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |

| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.05 µg/mL | < 0.01 µg/L |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 0.01 - 0.1 µg/L |

| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 71.2% - 104.9% |

| Precision (% RSD) | < 2.5% | < 1.8% | < 15% |

Note: Data for Spectrophotometry and HPLC are based on Reactive Brown 18, a structurally similar dye, and serve as a representative performance guide. Data for LC-MS/MS is representative for multi-dye analysis in environmental water samples.

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for each analytical method.

General Experimental Workflow